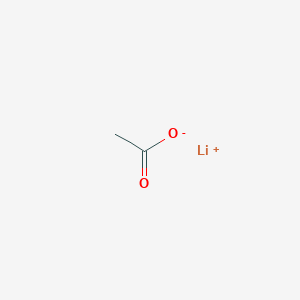
lithium;acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium acetate is a chemical compound with the formula C₂H₃LiO₂. It is a salt formed from lithium and acetic acid. This compound is commonly used in various laboratory and industrial applications due to its unique properties, such as its ability to act as a buffer in gel electrophoresis and its role in DNA transformation in yeast.
准备方法
Synthetic Routes and Reaction Conditions: Lithium acetate can be synthesized through the neutralization reaction between lithium hydroxide monohydrate and glacial acetic acid. The reaction is as follows:
LiOH⋅H2O+CH3COOH→CH3COOLi+2H2O
The resulting lithium acetate solution is then concentrated and dried to obtain anhydrous lithium acetate .
Industrial Production Methods: In industrial settings, lithium acetate is produced using similar neutralization reactions. The process involves the use of industrial-grade lithium hydroxide and glacial acetic acid. The reaction mixture is subjected to concentration and drying steps to yield high-purity lithium acetate with minimal water content and impurities .
Types of Reactions:
Oxidation and Reduction: Lithium acetate does not typically undergo oxidation or reduction reactions due to its stable ionic nature.
Substitution Reactions: Lithium acetate can participate in substitution reactions where the acetate ion is replaced by other anions or functional groups.
Complexation Reactions: Lithium acetate can form complexes with various organic and inorganic compounds, enhancing its solubility and reactivity.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions with lithium acetate include acids, bases, and other salts.
Conditions: Reactions involving lithium acetate are typically carried out under controlled temperature and pH conditions to ensure optimal yields and product purity.
Major Products:
Lithium Salts: Reactions with other acids can produce different lithium salts.
Complexes: Formation of lithium complexes with organic ligands or other metal ions.
Chemistry:
Buffer in Gel Electrophoresis: Lithium acetate is used as a buffer in gel electrophoresis for DNA and RNA analysis due to its lower electrical conductivity and ability to run gels at higher speeds.
Synthesis of Organolithium Compounds: It serves as a precursor for the synthesis of various organolithium compounds used in organic synthesis.
Biology:
DNA Transformation in Yeast: Lithium acetate is used to permeabilize the cell wall of yeast, facilitating DNA transformation and genetic studies.
Medicine:
Pharmaceutical Applications: Lithium acetate is used in the synthesis of pharmaceutical compounds and as a catalyst in organic reactions.
Industry:
Polymer Production: It is used in the production of alkyd resins and acrylic polymers.
Anticorrosion Agent: Lithium acetate is employed as an anticorrosion agent in molding polyphenylene sulfide resins.
作用机制
The mechanism by which lithium acetate exerts its effects is primarily through its chaotropic properties, which disrupt the structure of biomolecules such as DNA, RNA, and proteins. This disruption facilitates processes like DNA transformation in yeast. Additionally, lithium ions can interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
相似化合物的比较
Sodium Acetate (C₂H₃NaO₂): Similar to lithium acetate, sodium acetate is used as a buffer in biochemical applications.
Potassium Acetate (C₂H₃KO₂): Potassium acetate is another acetate salt used in similar applications, but lithium acetate’s unique properties, such as its chaotropic effect, make it more suitable for specific biological applications.
Uniqueness: Lithium acetate’s ability to permeabilize yeast cell walls and its lower electrical conductivity in gel electrophoresis distinguish it from other acetate salts. Its chaotropic properties also make it particularly effective in denaturing biomolecules, which is beneficial in various laboratory and industrial processes .
属性
IUPAC Name |
lithium;acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXADJRWDQXREU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3LiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














